

# Ceftriaxone Sodium Salt: A Versatile Tool for Neurobiological Research

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Compound of Interest		
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ceftriaxone, a third-generation cephalosporin antibiotic, has emerged as a powerful tool compound in neurobiology due to its well-documented neuroprotective effects.[1][2][3] Primarily known for its ability to upregulate the glutamate transporter-1 (GLT-1), ceftriaxone effectively reduces glutamate-mediated excitotoxicity, a key pathological mechanism in a wide range of neurological disorders.[4][5][6] These application notes provide a comprehensive overview of ceftriaxone's use in preclinical research, including its mechanism of action, and detailed protocols for its application in both in vivo and in vitro models.

## **Mechanism of Action**

Ceftriaxone's primary neuroprotective mechanism involves the increased expression and function of the glial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter-2 (EAAT2) in humans.[7][8] By enhancing GLT-1 expression, ceftriaxone increases the uptake of glutamate from the synaptic cleft, thereby preventing the excessive neuronal stimulation that leads to excitotoxicity and cell death.[6][7][9] Studies have shown that this upregulation is mediated, at least in part, through the activation of the nuclear factor-kappaB (NF-kB) signaling pathway.[7] Beyond its effects on glutamate homeostasis, ceftriaxone has also been shown to exhibit anti-inflammatory properties, reduce oxidative stress, and modulate the expression of proteins involved in neurodegeneration.[2][10][11]



## **Applications in Neurobiology**

Ceftriaxone has demonstrated therapeutic potential in a variety of preclinical models of neurological and psychiatric disorders. Its ability to mitigate excitotoxicity makes it a valuable tool for studying diseases characterized by glutamate dysregulation.[4][5]

#### Key Research Areas:

- Ischemic Stroke: Pre- and post-treatment with ceftriaxone has been shown to reduce infarct volume and protect neurons from delayed cell death in animal models of global and focal brain ischemia.[1][2]
- Neurodegenerative Diseases:
  - Amyotrophic Lateral Sclerosis (ALS): In the G93A SOD1 mouse model of ALS, ceftriaxone treatment has been shown to increase survival, preserve muscle strength, and upregulate GLT-1 in the spinal cord.[12]
  - Parkinson's Disease (PD): Ceftriaxone can protect dopaminergic neurons and improve motor and cognitive deficits in animal models of PD.[12][13][14][15]
  - Huntington's Disease (HD): Studies have shown that ceftriaxone can reduce HDassociated behaviors and restore GLT-1 expression in mouse models.[4]
  - Alzheimer's Disease (AD): Ceftriaxone has been found to upregulate GLT-1, preserve synaptic proteins, and reduce tau protein levels in animal models of AD.[2][11]
- Traumatic Brain Injury (TBI): Ceftriaxone treatment can attenuate cerebral edema, improve cognitive function, and up-regulate GLT-1 expression following TBI in rats.[16][17]
- Seizure Disorders: By upregulating GLT-1 expression, ceftriaxone can reduce the duration and frequency of seizures in animal models.[4][12]
- Substance Use Disorders: Ceftriaxone has shown promise in preclinical models of substance abuse by modulating glutamate homeostasis in brain regions associated with addiction.[4]



# **Quantitative Data Summary**

The following tables summarize typical dosages and experimental parameters for the use of **ceftriaxone sodium salt** in neurobiological research.

Table 1: In Vivo Ceftriaxone Administration in Rodent Models



Disease Model	Species	Dose (mg/kg/day)	Route of Administrat ion	Treatment Duration	Key Findings
Parkinson's Disease	Rat	100 - 200	Intraperitonea I (IP)	14 days	Improved cognitive deficits.[12]
Huntington's Disease	Mouse	200	ΙΡ	5 days	Reduced HD-associated behaviors, increased GLT-1 expression.
Amyotrophic Lateral Sclerosis (SOD1)	Mouse	200	IP	4-6 weeks	Increased survival by 10 days, preserved muscle strength.[12]
Global Brain Ischemia	Rat	50, 100, 200	IP	5 days (pre- treatment)	Dose-dependent prevention of delayed neuronal death.[12]
Traumatic Brain Injury	Rat	200	Intravenous (IV)	Single dose post-injury	Attenuated cerebral edema and cognitive deficits.[16]
Seizure	Rat	200	IP	7 days	Increased GLT-1 expression,



reduced seizure duration.[4]

Table 2: In Vitro Ceftriaxone Application

Cell Type	Concentration	Incubation Time	Key Findings
Primary Human Fetal Astrocytes	Not Specified	Not Specified	Elevated EAAT2 transcription via NF- kB pathway.[7]
Organotypic Hippocampal Slices	Not Specified	Not Specified	Prevented glutamate transporter decrease and improved cell viability after intermittent hypoxia and excitotoxicity.[18]
Planarian (Dugesia dorotocephala)	3, 5, 10, 25 mM	Not Specified	Reduced cocaine- induced seizure-like activity.[4]

# Experimental Protocols In Vivo Administration of Ceftriaxone in a Rat Model of Parkinson's Disease

This protocol is based on methodologies used to investigate the neuroprotective effects of ceftriaxone in the MPTP-induced rat model of Parkinson's disease.[14][15]

#### Materials:

- Ceftriaxone sodium salt (sterile)
- Sterile 0.9% saline



- 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- Male Wistar rats (250-300g)
- Standard animal housing and care facilities
- Behavioral testing apparatus (e.g., T-maze, object recognition test chamber)
- Histological and biochemical analysis equipment

#### Procedure:

- Animal Model Induction: Induce Parkinson's-like pathology by stereotaxic injection of MPTP into the substantia nigra pars compacta.
- Ceftriaxone Preparation: Dissolve ceftriaxone sodium salt in sterile 0.9% saline to a final concentration for a 200 mg/kg dose.
- Administration:
  - Preventative Paradigm: Begin daily intraperitoneal (IP) injections of ceftriaxone (200 mg/kg) or saline (vehicle control) 5 days prior to MPTP lesioning and continue for a total of 14 days.
  - Reversal Paradigm: Begin daily IP injections of ceftriaxone (200 mg/kg) or saline 3 days after MPTP lesioning and continue for a total of 14 days.
- Behavioral Assessment:
  - Conduct a T-maze test on days 9-11 post-lesioning to assess working memory.
  - Perform an object recognition test on days 12-14 to evaluate recognition memory.
- Histological and Biochemical Analysis: On day 15, perfuse the animals and collect brain tissue for immunohistochemical analysis of dopaminergic neuron survival (tyrosine hydroxylase staining) and GLT-1 expression in the striatum and hippocampus.

## In Vitro Upregulation of GLT-1 in Primary Astrocytes



This protocol provides a general framework for studying the effect of ceftriaxone on GLT-1 expression in primary astrocyte cultures.

#### Materials:

- Primary astrocyte cell culture
- Ceftriaxone sodium salt
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin/Streptomycin
- Phosphate-buffered saline (PBS)
- Reagents for Western blotting or qPCR to measure GLT-1 expression

#### Procedure:

- Cell Culture: Plate primary astrocytes at a desired density and maintain in standard culture conditions (37°C, 5% CO2).
- Ceftriaxone Treatment: Once cells reach confluency, replace the medium with fresh medium containing the desired concentration of ceftriaxone (e.g., 1-10 μM). Include a vehicle control group (medium only).
- Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for changes in gene and protein expression.
- Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.
- Analysis of GLT-1 Expression:
  - Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for GLT-1.



qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time
 PCR using primers specific for the GLT-1 gene.

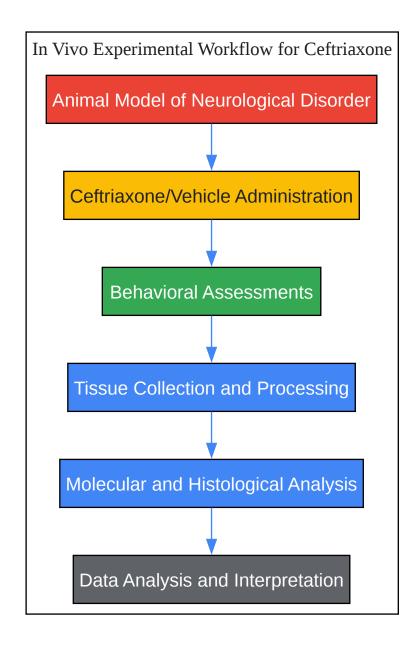
# **Visualizations**



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Caption: Ceftriaxone's neuroprotective signaling pathway.





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Caption: General workflow for in vivo ceftriaxone studies.

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